1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
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Overview
Description
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a nitro group, and a thioether linkage, making it a molecule of interest in various fields of research.
Preparation Methods
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common method includes the condensation of 3,4-dichlorothiophenol with 2-bromo-4-nitroacetophenone under basic conditions to form the thioether linkage. This is followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Chemical Reactions Analysis
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The compound’s ability to form covalent bonds with nucleophiles makes it effective in disrupting biological pathways .
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone: This compound also contains a 3,4-dichlorophenyl group and a thioether linkage but differs in its functional groups and overall structure.
2-(3,4-Dichlorophenyl)-1,3-thiazole: This compound shares the thiazole ring and dichlorophenyl group but lacks the nitro group and ethanone moiety.
4-(2,5-Dichlorothienyl)-1,3-thiazole: This compound has a similar thiazole ring structure but differs in the position and type of substituents.
Properties
Molecular Formula |
C11H6Cl2N2O3S2 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-[5-(3,4-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
InChI Key |
XEOMMTDMEYJPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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